N-(3-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C29H27N3O5 and its molecular weight is 497.551. The purity is usually 95%.
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Scientific Research Applications
Quinoxaline Compounds and Applications
- Quinoxaline and its derivatives, including benzopyrazine, are heterocyclic compounds with a benzene and a pyrazine ring. These compounds have applications in dyes, pharmaceuticals, and antibiotics, displaying a broad range of biological activities. Notably, quinoxaline compounds like echinomycin and levomycin have antitumoral properties. The synthesis of quinoxaline derivatives involves various reactions, including condensation of ortho-diamines with 1,2-diketones. These compounds show potential as catalyst ligands, highlighting their versatility in chemical applications and their potential relevance in the context of similar compounds like the one (Aastha Pareek and Dharma Kishor, 2015).
Metabolic Pathways of Structurally Related Compounds
- Studies on aspartame, a compound structurally distinct but relevant in the context of metabolic pathways, show its hydrolysis in the gut producing metabolites like aspartic acid, phenylalanine, and methanol. The metabolism involves conversion to CO2 or incorporation into body constituents, with pathways such as the tricarboxylic acid cycle. This kind of metabolic insight can be crucial in understanding the behavior of structurally complex compounds in biological systems (Ranney Re & Oppermann Ja, 1979).
Biological Effects and Metabolism of Related Chemical Groups
- The biological effects of acetamide, formamide, and their derivatives have been the subject of extensive research, with updates provided on the biological consequences of exposure in humans. This research delves into the qualitative and quantitative responses to these chemicals, reflecting their importance, usage, and potential usage. Such studies can provide a backdrop for understanding related compounds, especially regarding their biological interactions and potential applications (G. Kennedy, 2001).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c1-18-6-8-23(9-7-18)30-16-22-12-21-14-26-27(37-11-10-36-26)15-25(21)32(29(22)35)17-28(34)31-24-5-3-4-20(13-24)19(2)33/h3-9,12-15,30H,10-11,16-17H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFBCIVHIXBWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC(=C5)C(=O)C)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.